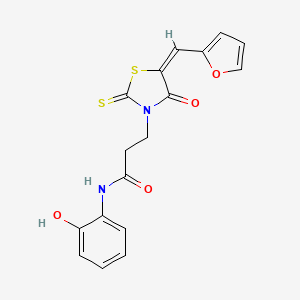

![molecular formula C17H12F2N2O3S B2466979 (E)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide CAS No. 851079-88-4](/img/structure/B2466979.png)

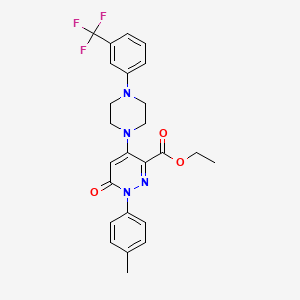

(E)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzo[d]thiazol-2(3H)-one derivatives are a class of compounds that have been studied for their potential biological activities . They are often synthesized by 1,3-dipolar cycloaddition with propargyl bromide and different aryl azides in a copper catalyzed one-pot reaction .

Synthesis Analysis

The synthesis of similar compounds involves a 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .Molecular Structure Analysis

The molecular structure of similar compounds is characterized by the presence of a benzo[d]thiazol-2(3H)-one core, which can be functionalized with different substituents .Applications De Recherche Scientifique

Synthesis and Biological Activity

Synthesis of Novel Heterocyclic Compounds

A study by Abu‐Hashem et al. (2020) described the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, including derivatives like N-(thiazolo[3, 2-a]pyrimidine)-3-methylbenzo-difuran-2-carboxamide. These compounds exhibited significant anti-inflammatory and analgesic activities, suggesting potential applications in drug development (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial Activity of Thiazolidine-2,4-diones

Alhameed et al. (2019) synthesized thiazolidine-2,4-dione carboxamide and amino acid derivatives showing weak to moderate antibacterial and antifungal activities. This highlights the potential of such compounds in addressing microbial resistance (Alhameed et al., 2019).

Antibacterial Drug Development

Research by Straniero et al. (2023) on 2,6-difluorobenzamides as antibacterial drugs shows these compounds' ability to interfere with bacterial cell division by inhibiting the protein FtsZ. This research avenue may provide insights into developing new antibacterial agents (Straniero, Suigo, Lodigiani, & Valoti, 2023).

Chemical Synthesis and Mechanistic Studies

Frustrated Lewis Pairs for Dihydrogen Activation

Kronig et al. (2011) investigated Lewis acid-base pairs for their ability to act as frustrated Lewis pairs (FLPs), leading to dihydrogen activation. This research contributes to the understanding of chemical reactivity and synthesis, potentially relevant to catalysis and synthetic applications (Kronig, Theuergarten, Holschumacher, Bannenberg, Daniliuc, Jones, & Tamm, 2011).

Methylglyoxal in Organisms and Food

A study by Nemet, Varga-Defterdarović, and Turk (2006) on methylglyoxal formation in enzymatic reactions, its modifications of proteins, and its presence in foodstuffs, reveals the compound's biochemical relevance and potential impacts on health and disease (Nemet, Varga-Defterdarović, & Turk, 2006).

Orientations Futures

Propriétés

IUPAC Name |

N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2,3-dihydro-1,4-benzodioxine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F2N2O3S/c1-21-15-11(19)7-10(18)8-14(15)25-17(21)20-16(22)9-2-3-12-13(6-9)24-5-4-23-12/h2-3,6-8H,4-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYYZWELOJQPEKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2SC1=NC(=O)C3=CC4=C(C=C3)OCCO4)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F2N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

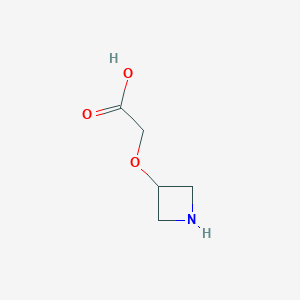

![Tert-butyl N-[(1R,2S)-2-(3-oxocyclobutyl)cyclopropyl]carbamate](/img/structure/B2466898.png)

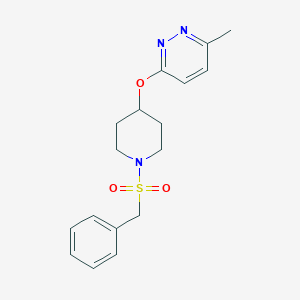

![N-(4-butylphenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2466899.png)

![N-benzyl-2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2466902.png)

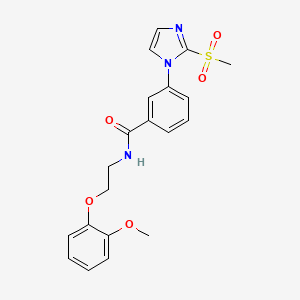

![3-(4-ethoxyphenyl)-7-[4-(2-phenoxypropanoyl)piperazin-1-yl]-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2466905.png)

![2,4,7,8-Tetramethyl-6-(2-prop-2-enoxyphenyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2466906.png)

![N-(1,3-benzodioxol-5-yl)-2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxoquinolin-1-yl]acetamide](/img/structure/B2466907.png)

![N-cyclopentyl-1-((3-methoxybenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2466914.png)

![N-(3,5-dimethylphenyl)-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide](/img/structure/B2466915.png)

![N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)thiophene-2-carboxamide](/img/structure/B2466919.png)